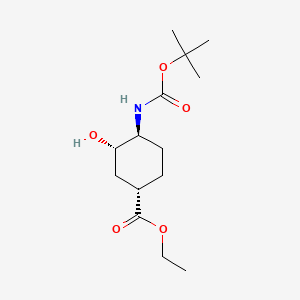

(1S,3S,4S)-Ethyl 4-((tert-butoxycarbonyl)amino)-3-hydroxycyclohexanecarboxylate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Molecules and Peptides

One application involves the synthesis of orthogonally protected amino acids for the construction of edeine analogs. The methods described utilize differently N-protected (S)-2,3-diaminopropanoic acid as a substrate, highlighting the compound's utility in generating asymmetric carbon atoms essential for peptide synthesis (Czajgucki, Sowiński, & Andruszkiewicz, 2003). Furthermore, its role in the enantioselective synthesis of amino acids and derivatives emphasizes its importance in producing compounds with specific stereochemistry essential for pharmaceutical applications (Alonso, Santacana, Rafecas, & Riera, 2005).

Polymer Science and Materials Engineering

In polymer science, the compound is utilized in the synthesis and copolymerization of cyclic esters containing protected functional groups. This process leads to the creation of hydrophilic aliphatic polyesters, indicating the compound's role in developing materials with specific physical and chemical properties (Trollsås et al., 2000). Additionally, it finds application in the enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives, showcasing its versatility in facilitating complex polymerization reactions in aqueous media (Pang, Ritter, & Tabatabai, 2003).

Catalysis and Green Chemistry

Moreover, the compound is involved in the N-tert-butoxycarbonylation of amines using environmentally benign catalysts, demonstrating its significance in promoting greener chemical processes by enabling efficient and selective synthesis of N-Boc protected amines under mild conditions (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Wirkmechanismus

Target of Action

The compound’s primary target is CD39 . CD39 is an ectonucleotidase that plays a crucial role in purinergic signaling by hydrolyzing extracellular ATP and ADP to AMP . This process is essential in various physiological and pathological processes, including thrombosis, inflammation, and immune response .

Mode of Action

The compound interacts with its target, CD39, by binding specifically to it . This binding could potentially interfere with the enzymatic activity of CD39, thereby affecting the hydrolysis of ATP and ADP

Biochemical Pathways

The compound’s interaction with CD39 affects the purinergic signaling pathway . By interfering with CD39’s enzymatic activity, the compound could potentially alter the levels of extracellular ATP, ADP, and AMP, thereby affecting various physiological and pathological processes that these molecules are involved in .

Result of Action

The molecular and cellular effects of the compound’s action would depend on how it alters the activity of CD39 and, consequently, the levels of ATP, ADP, and AMP in the extracellular space . Changes in these levels could affect various physiological and pathological processes, including thrombosis, inflammation, and immune response .

Eigenschaften

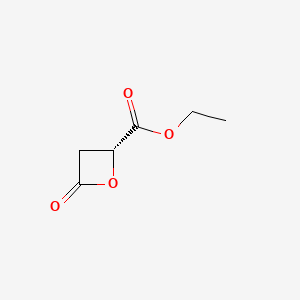

IUPAC Name |

ethyl (1S,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-10(11(16)8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOLXBLTNBWCNP-DCAQKATOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C(C1)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC[C@@H]([C@H](C1)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401111264 | |

| Record name | Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, ethyl ester, (1S,3S,4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401111264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392745-43-5 | |

| Record name | Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, ethyl ester, (1S,3S,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392745-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, ethyl ester, (1S,3S,4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401111264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile](/img/structure/B580076.png)

![Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B580083.png)

![1H-Naphtho[2,3-D][1,2,3]triazol-1-amine](/img/structure/B580086.png)

![(2S,4R)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid](/img/structure/B580087.png)

![(2S,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580088.png)